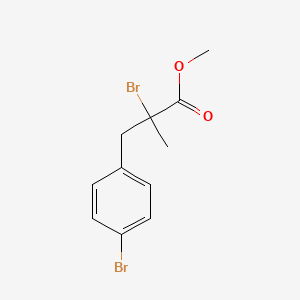![molecular formula C24H26N4O2 B12131363 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131363.png)
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-ジメトキシフェニル)-2,5-ジメチル-N-(1-フェニルエチル)ピラゾロ[1,5-a]ピリミジン-7-アミンは、ピラゾロ[1,5-a]ピリミジン類に属する複雑な有機化合物です。これらの化合物は、さまざまな生物活性と潜在的な治療用途で知られています。その構造中の複数の官能基の存在により、さまざまな化学反応や用途に適した多用途な分子となっています。
準備方法
合成経路と反応条件
3-(3,4-ジメトキシフェニル)-2,5-ジメチル-N-(1-フェニルエチル)ピラゾロ[1,5-a]ピリミジン-7-アミンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
ピラゾロ[1,5-a]ピリミジンコアの形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
3,4-ジメトキシフェニル基の導入: この手順には、通常、適切な求電子剤を使用した置換反応が含まれます。
N-(1-フェニルエチル)基の付加: これは、求核置換反応によって行うことができます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、上記の合成経路を最適化することが含まれる場合があります。これには、連続フロー反応器、自動合成、クロマトグラフィーや結晶化などの精製技術の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を受ける可能性があり、キノンを生成します。
還元: 還元反応は、存在する場合、ニトロ基を標的にし、アミンに変換することができます。
置換: この化合物中の芳香環は、求電子芳香族置換反応を受けることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用できます。
還元: 一般的な還元剤には、パラジウム触媒を用いた水素ガスや水素化ホウ素ナトリウムなどがあります。
置換: 臭素や塩素などの求電子剤を酸性条件下で使用できます。
主要な生成物
酸化: キノンまたはその他の酸化された誘導体の形成。
還元: アミンまたはその他の還元された誘導体の形成。
置換: ハロゲン化誘導体の形成。
科学的研究の応用
化学
化学において、3-(3,4-ジメトキシフェニル)-2,5-ジメチル-N-(1-フェニルエチル)ピラゾロ[1,5-a]ピリミジン-7-アミンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい化学反応と経路を探求することができます。
生物学
生物学的研究において、この化合物は生化学プローブとしての可能性について研究されています。これは、さまざまな生物学的標的に作用し、細胞プロセスとメカニズムに関する洞察を提供することができます。
医学
医学において、この化合物は、潜在的な治療用途について調査されています。これは、特定の酵素や受容体の阻害剤として有望であることが示されており、創薬の候補となっています。
産業
産業セクターにおいて、この化合物は、その独特の化学的性質により、ポリマーやコーティングなどの新しい材料の開発に使用できます。
作用機序
3-(3,4-ジメトキシフェニル)-2,5-ジメチル-N-(1-フェニルエチル)ピラゾロ[1,5-a]ピリミジン-7-アミンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれる可能性があります。この化合物は、これらの標的の活性を調節することができ、さまざまな生物学的効果をもたらします。たとえば、特定のキナーゼの活性を阻害し、それにより細胞シグナル伝達経路と細胞機能に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
ピラゾロ[3,4-d]ピリミジン誘導体: これらの化合物は、類似のコア構造を共有していますが、置換基が異なります。
ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン誘導体: これらの化合物は、追加のトリアゾール環を持ち、異なる生物活性を示します。
独自性
3-(3,4-ジメトキシフェニル)-2,5-ジメチル-N-(1-フェニルエチル)ピラゾロ[1,5-a]ピリミジン-7-アミンは、官能基の特定の組み合わせと複数の生物学的標的に作用する能力により、独自です。これにより、研究および産業におけるさまざまな用途に適した多用途な化合物となっています。
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, providing different biological activities.
Uniqueness
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C24H26N4O2 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H26N4O2/c1-15-13-22(26-16(2)18-9-7-6-8-10-18)28-24(25-15)23(17(3)27-28)19-11-12-20(29-4)21(14-19)30-5/h6-14,16,26H,1-5H3 |
InChIキー |
VDIMQWIOIHKVNO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC(C)C3=CC=CC=C3)C)C4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)a cetamide](/img/structure/B12131281.png)
![3-(furan-2-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12131287.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131301.png)
![N-(4-methoxyphenyl)-2-{15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetamide](/img/structure/B12131309.png)
![2-amino-1-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131311.png)

![4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12131326.png)

![N-(3,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131334.png)
![2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimid in-4-one](/img/structure/B12131345.png)
![3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12131353.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B12131358.png)
![N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12131371.png)
